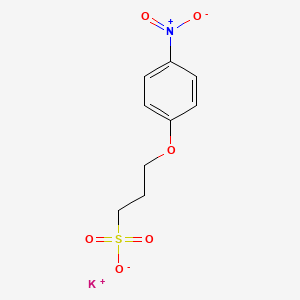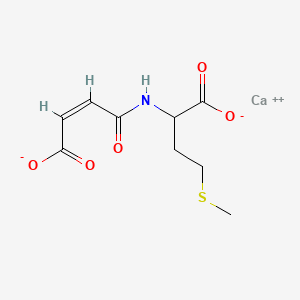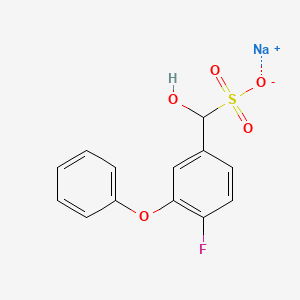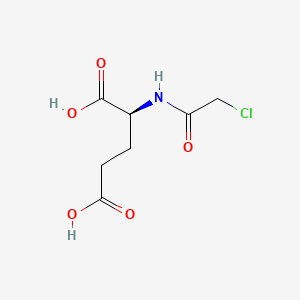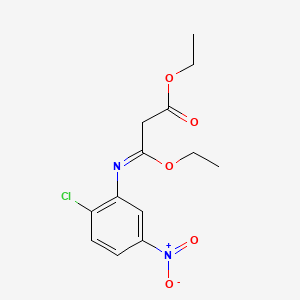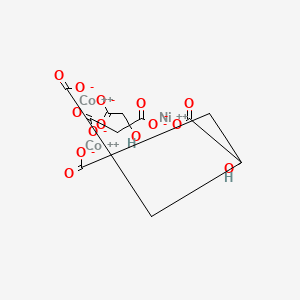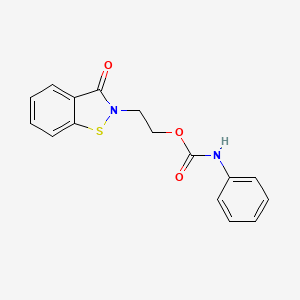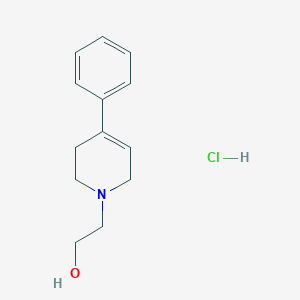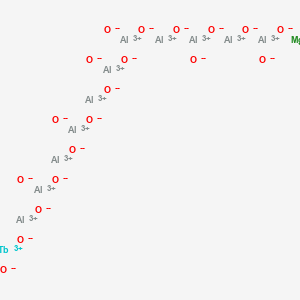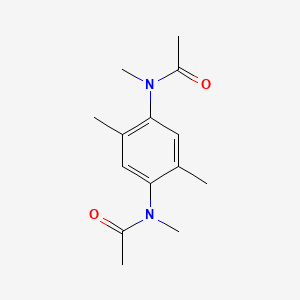
2,3',4,5-Tetrachlorodiphenyl ether
説明
2,3',4,5-テトラクロロジフェニルエーテルは、分子式C12H6Cl4O 、分子量307.99 g/mol の化学化合物です 。この化合物は、ポリ塩化ビフェニルと構造的に類似したポリ塩化ジフェニルエーテルのクラスに属します。これらの化合物は、潜在的な毒性効果と環境における残留性で知られています 。
2. 製法
合成経路および反応条件: 2,3',4,5-テトラクロロジフェニルエーテルを含むエーテルの合成に最も一般的な方法は、ウィリアムソンエーテル合成 です。これは、S_N2反応におけるアルコキシドイオンと第一級アルキルハライドまたはトシラートの反応を伴います 。アルコキシドイオンは、通常、アルコールと水素化ナトリウム(NaH)などの強塩基を反応させることによって調製されます。
工業生産方法: エーテルの工業生産は、多くの場合、アルコールの酸触媒脱水 を含みますが、この方法は、第二級および第三級アルコールとのアルケン形成のリスクがあるため、第一級アルコールに限定されます 。別の方法には、アルケンのアルコキシ水銀化-脱水銀化 が含まれますが、これは、特に非対称エーテルの合成に役立ちます .
準備方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,3’,4,5-Tetrachlorodiphenyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves acid-catalyzed dehydration of alcohols, although this method is limited to primary alcohols due to the risk of forming alkenes with secondary and tertiary alcohols . Another method involves alkoxymercuration-demercuration of alkenes, which is particularly useful for synthesizing unsymmetrical ethers .
化学反応の分析
反応の種類: 2,3',4,5-テトラクロロジフェニルエーテルは、次のものを含むさまざまな化学反応を起こすことができます。
酸化: この反応は、通常、酸素の付加または水素の除去を伴います。
還元: これは、水素の付加または酸素の除去を伴います。
置換: この反応は、1つの原子または原子のグループを別の原子またはグループで置き換えることを伴います。
一般的な試薬および条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)および三酸化クロム(CrO3)が含まれます。
還元: 一般的な還元剤には、水素化リチウムアルミニウム(LiAlH4)および水素化ホウ素ナトリウム(NaBH4)が含まれます。
置換: ハロゲン化反応では、多くの場合、塩素(Cl2)または臭素(Br2)などの試薬が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件および試薬によって異なります。例えば、酸化は塩素化フェノールを生成する可能性がありますが、還元は塩素化されていないエーテルを生成する可能性があります .
4. 科学研究での応用
2,3',4,5-テトラクロロジフェニルエーテルは、科学研究でいくつかの応用があります。
科学的研究の応用
2,3’,4,5-Tetrachlorodiphenyl ether has several applications in scientific research:
Biology: Research has focused on its toxicological effects and its interaction with biological systems.
Medicine: Studies have investigated its potential as a biomarker for exposure to polychlorinated compounds.
Industry: It is used in the production of flame retardants and other industrial chemicals.
作用機序
2,3',4,5-テトラクロロジフェニルエーテルがその効果を発揮する機序は、アリール炭化水素受容体(AhR) との相互作用を伴います 。この受容体は、解毒プロセスに関与する酵素の誘導など、さまざまな生物学的反応を仲介します。この化合物の塩素化された構造により、AhRに結合して下流のシグナル伝達経路を活性化できます .
類似化合物:
- 2,4,4',5-テトラクロロジフェニルエーテル
- 2,3,7,8-テトラクロロジベンゾフラン
- 2,4,4',6-テトラクロロジフェニルエーテル
比較: 2,3',4,5-テトラクロロジフェニルエーテルは、その特定の塩素化パターンにより、その化学反応性と生物活性に影響を与えるため、ユニークです。他の類似化合物と比較して、明確な毒性特性と環境における残留性を持ちます .
類似化合物との比較
- 2,4,4’,5-Tetrachlorodiphenyl ether
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,4,4’,6-Tetrachlorodiphenyl ether
Comparison: 2,3’,4,5-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct toxicological properties and environmental persistence .
特性
IUPAC Name |
1,2,4-trichloro-5-(3-chlorophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-7-2-1-3-8(4-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQGECFQVPRMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877037 | |
| Record name | 2,3',4,5-Tetrachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152833-52-8 | |
| Record name | 2,3',4,5-Tetrachlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152833528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,5-TETRACHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82210TS9IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



